molecular formula C12H14BrNO3S B7939059 (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone

(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone

Cat. No.: B7939059
M. Wt: 332.22 g/mol
InChI Key: IPOYRSBBFGTUFY-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone: is a chemical compound that belongs to the class of methanones It is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, as well as a thiomorpholine moiety with a dioxido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone typically involves the following steps:

  • Bromination: : The starting material, 4-methylphenol, undergoes bromination to introduce the bromine atom at the 3-position, resulting in 3-bromo-4-methylphenol.

  • Formation of Methanone: : The brominated phenol is then reacted with thiomorpholine-1,1-dioxide to form the methanone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be employed to modify the functional groups present in the compound.

  • Substitution: : Substitution reactions can introduce different substituents on the phenyl ring or the thiomorpholine moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound may have biological activity and can be studied for potential pharmacological effects.

  • Medicine: : It could be explored for its therapeutic potential in treating various diseases.

  • Industry: : The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a biological setting, it may bind to receptors or enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone: can be compared with other similar compounds, such as:

  • (3-Bromo-2-hydroxyphenyl)cyclohexylmethanone

  • (4-Bromo-3-methylphenyl)-4-thiomorpholinyl-

  • Cyclohexyl (2-hydroxyphenyl)methanone

Properties

IUPAC Name

(3-bromo-4-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-18(16,17)7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOYRSBBFGTUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCS(=O)(=O)CC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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